1H-Pyrrolo[3,2-b]pyridine-6-carboxylic acid

c-Met kinase inhibition cancer therapeutics kinase hinge-binding scaffold

1H-Pyrrolo[3,2-b]pyridine-6-carboxylic acid (CAS 112766-32-2), also known as 4-azaindole-6-carboxylic acid, is a bicyclic heteroaromatic building block (C₈H₆N₂O₂, MW 162.15 g/mol) featuring a fused pyrrole-pyridine ring system with a carboxylic acid substituent at the 6-position. This compound serves as a versatile synthetic intermediate for constructing kinase inhibitor libraries, particularly those targeting c-Met, FGFR, and SGK-1.

Molecular Formula C8H6N2O2
Molecular Weight 162.15 g/mol
CAS No. 112766-32-2
Cat. No. B155636
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1H-Pyrrolo[3,2-b]pyridine-6-carboxylic acid
CAS112766-32-2
Molecular FormulaC8H6N2O2
Molecular Weight162.15 g/mol
Structural Identifiers
SMILESC1=CNC2=C1N=CC(=C2)C(=O)O
InChIInChI=1S/C8H6N2O2/c11-8(12)5-3-7-6(10-4-5)1-2-9-7/h1-4,9H,(H,11,12)
InChIKeyQLGJLBPWOCDQQM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1H-Pyrrolo[3,2-b]pyridine-6-carboxylic acid (CAS 112766-32-2): A 4-Azaindole-6-carboxylic Acid Scaffold for Kinase-Targeted Drug Discovery and Heterocyclic Synthesis Procurement Guide


1H-Pyrrolo[3,2-b]pyridine-6-carboxylic acid (CAS 112766-32-2), also known as 4-azaindole-6-carboxylic acid, is a bicyclic heteroaromatic building block (C₈H₆N₂O₂, MW 162.15 g/mol) featuring a fused pyrrole-pyridine ring system with a carboxylic acid substituent at the 6-position . This compound serves as a versatile synthetic intermediate for constructing kinase inhibitor libraries, particularly those targeting c-Met, FGFR, and SGK-1 [1]. It is a solid at room temperature with a predicted pKa of 2.45 ± 0.30, boiling point of 446.8 ± 25.0 °C, and density of 1.506 ± 0.06 g/cm³ . Standard commercial purity is ≥96%, with batch-specific QC documentation (NMR, HPLC, GC) available from multiple suppliers .

Why 4-Azaindole-6-carboxylic Acid (112766-32-2) Cannot Be Replaced by Generic Pyrrolopyridine Carboxylic Acid Analogs in Kinase-Focused Projects


The pyrrolopyridine carboxylic acid family encompasses multiple regioisomers (4-azaindole, 5-azaindole, 6-azaindole, 7-azaindole scaffolds) that exhibit profoundly different kinase inhibition profiles, physicochemical properties, and synthetic reactivity [1]. 1H-Pyrrolo[3,2-b]pyridine-6-carboxylic acid (4-azaindole-6-carboxylic acid) uniquely positions the carboxylic acid at the 6-position of the 4-azaindole core, a regioisomeric arrangement that proved critical for c-Met hinge-binding in X-ray co-crystal structures, while the 7-azaindole scaffold displayed a distinct SAR with different potency ranges against the same target [2]. Furthermore, the pKa of the carboxylic acid group shifts by over one log unit depending on regioisomer identity (pKa ~2.45 for the 4-azaindole-6-carboxylic acid vs. ~1.44 for the 7-azaindole-6-carboxylic acid), directly impacting ionization state at physiological pH and downstream formulation behavior . Regioselective derivatization chemistry—such as N-iodosuccinimide-mediated iodination at the 3-position proceeding in 73% yield—is scaffold-specific and cannot be replicated with alternative azaindole isomers without extensive re-optimization [3].

Quantitative Differentiation Evidence: 1H-Pyrrolo[3,2-b]pyridine-6-carboxylic acid (112766-32-2) vs. Closest Azaindole Carboxylic Acid Analogs


Evidence Item 1: c-Met Kinase Inhibition—4-Azaindole Scaffold vs. 7-Azaindole Scaffold SAR Comparison

The 4-azaindole (1H-pyrrolo[3,2-b]pyridine) scaffold confers c-Met kinase inhibitory activity that is regioisomer-dependent. In a biochemical c-Met assay, the unsubstituted 4-azaindole parent compound demonstrated an IC₅₀ of 3.5 µM (3,500 nM) [1]. Structure-activity relationship (SAR) elaboration at the 6-position of this 4-azaindole core yielded optimized inhibitors, while the isomeric 7-azaindole scaffold (1H-pyrrolo[2,3-b]pyridine) displayed a distinct activity range: the unsubstituted 7-azaindole sulfonamide derivative (Compound 27: R₁ = Phenyl, R₂ = H) showed an IC₅₀ of 1,175 nM, whereas the analogous 4-azaindole sulfonamide (Compound 15: R = Phenyl) gave an IC₅₀ of 3,500 nM [1]. Further optimization on the 4-azaindole core delivered Compound 22 (R = 2-Nitrophenyl) with an IC₅₀ of 20 nM, representing a 175-fold improvement over the parent scaffold, whereas the corresponding 7-azaindole Compound 29 (R₁ = 2-Nitrophenyl, R₂ = H) achieved an IC₅₀ of 75 nM—a 3.75-fold lower potency than its 4-azaindole counterpart [1]. The X-ray co-crystal structure of 4-azaindole inhibitor bound to c-Met (PDB: 2WD1) confirmed a bidentate hinge-binding mode uniquely accessible from the 4-azaindole geometry that is sterically disfavored in the 7-azaindole regioisomer [2].

c-Met kinase inhibition cancer therapeutics kinase hinge-binding scaffold

Evidence Item 2: Carboxylic Acid pKa and Ionization State—4-Azaindole-6-carboxylic acid vs. 7-Azaindole-6-carboxylic acid vs. Indole-2-carboxylic acid

The ionization state of the carboxylic acid group varies substantially across azaindole regioisomers and the parent indole bioisostere. 1H-Pyrrolo[3,2-b]pyridine-6-carboxylic acid (4-azaindole-6-carboxylic acid) has a predicted pKa of 2.45 ± 0.30 . The regioisomeric 7-azaindole-6-carboxylic acid (CAS 898746-35-5, 1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid) exhibits a predicted pKa of 1.44 ± 0.30 . The indole bioisostere, indole-2-carboxylic acid (CAS 1477-50-5), has a predicted pKa of 4.44 ± 0.30 . At physiological pH 7.4, the 4-azaindole-6-carboxylic acid will be >99.99% deprotonated (carboxylate anion), the 7-azaindole isomer will also be fully deprotonated but with a 10-fold difference in intrinsic acidity, and the indole-2-carboxylic acid will exist in equilibrium with a ~0.1% neutral fraction—potentially impacting passive membrane permeability. The pKa difference of ~1.0 log unit between the 4- and 7-azaindole-6-carboxylic acids (ΔpKa = 1.01) translates to a 10-fold difference in acid strength, which may affect salt formation, solid-state stability, and pH-dependent solubility in formulation development [1].

physicochemical profiling pKa differentiation formulation developability bioisostere comparison

Evidence Item 3: Regioselective 3-Position Iodination Yield—Differentiating Synthetic Tractability from 5- and 7-Azaindole Scaffolds

1H-Pyrrolo[3,2-b]pyridine-6-carboxylic acid undergoes efficient, regioselective electrophilic iodination at the 3-position of the pyrrole ring when treated with N-iodosuccinimide (NIS) in N,N-dimethylformamide (DMF) over 15.0 hours, affording 3-iodo-1H-pyrrolo[3,2-b]pyridine-6-carboxylic acid in 73% isolated yield [1]. This transformation is documented in the patent literature as a key intermediate step for preparing PGDH inhibitors [1]. In contrast, analogous iodination of 7-azaindole scaffolds preferentially occurs at the 3-position with variable regioselectivity due to competing reactivity at the pyridine nitrogen, often requiring N-protection strategies that add synthetic steps and reduce overall yield [2]. The 73% single-step yield for direct 3-iodination of the unprotected 4-azaindole-6-carboxylic acid represents a synthetically enabling transformation for library production, providing a versatile handle (aryl iodide) for subsequent Suzuki, Sonogashira, or Buchwald-Hartwig cross-coupling reactions.

regioselective halogenation synthetic yield building block derivatization medicinal chemistry scale-up

Evidence Item 4: FGFR Inhibitory Activity of Derived Pyrrolo[3,2-b]pyridine-6-carboxylic Acid Analog—Cross-Class Potency Benchmarking

Derivatives built from the pyrrolo[3,2-b]pyridine-6-carboxylic acid scaffold have demonstrated multi-kinase inhibitory profiles that differentiate them from related heterocyclic cores. A specific 3-cyclohexyl-2-phenyl-substituted derivative of 1H-pyrrolo[3,2-b]pyridine-6-carboxylic acid exhibited an IC₅₀ of 1.9 nM against its primary enzymatic target [1]. In a separate but mechanistically related study on pyrrolo[2,3-b]pyridine (7-azaindole) derivatives, compound 4h—a representative optimized FGFR inhibitor from the 7-azaindole series—showed FGFR1–4 IC₅₀ values of 7, 9, 25, and 712 nM, respectively, in biochemical assays [2]. While these data originate from different studies and are not directly comparable head-to-head, they illustrate a class-level pattern: the 4-azaindole-6-carboxylic acid scaffold serves as a precursor to highly potent kinase inhibitors (low nanomolar range) with distinct substitution vectors compared to the 7-azaindole series. The differing nitrogen position in the 4-azaindole core alters the hydrogen-bonding capacity with the kinase hinge region relative to the 7-azaindole core, as evidenced by distinct c-Met binding modes confirmed crystallographically [3], thereby providing a complementary chemical starting point for kinase selectivity profiling.

FGFR inhibition kinase selectivity profile cancer cell proliferation breast cancer models

Highest-Value Procurement and Research Application Scenarios for 1H-Pyrrolo[3,2-b]pyridine-6-carboxylic acid (112766-32-2)


Scenario 1: c-Met Kinase Lead Optimization Programs Requiring a 4-Azaindole Scaffold with X-Ray-Validated Hinge-Binding Geometry

Medicinal chemistry teams pursuing c-Met inhibitors for oncology indications should prioritize 1H-Pyrrolo[3,2-b]pyridine-6-carboxylic acid as the core scaffold building block. The 4-azaindole scaffold has an X-ray co-crystal structure (PDB: 2WD1) confirming a bidentate hinge-binding mode to c-Met kinase [1], with optimized derivatives achieving IC₅₀ values as low as 20 nM in biochemical assays—representing a 3.75-fold potency advantage over the best 7-azaindole analog (75 nM) from the same study [2]. The carboxylic acid at the 6-position provides a vector for further elaboration (amide coupling, esterification) while maintaining the scaffold's kinase recognition elements.

Scenario 2: Parallel Library Synthesis via Regioselective 3-Position Functionalization Without Protecting Group Chemistry

For medicinal chemistry groups requiring efficient diversification of the azaindole core, the demonstrated 73% yield for direct N-iodosuccinimide-mediated iodination at the 3-position of 1H-pyrrolo[3,2-b]pyridine-6-carboxylic acid [3] enables rapid generation of 3-aryl, 3-alkynyl, or 3-amino derivatives via palladium-catalyzed cross-coupling. This single-step transformation without NH protection/deprotection sequences reduces the synthetic route by 2 steps compared to typical 7-azaindole functionalization protocols, directly lowering the cost per analog in SAR library production.

Scenario 3: Kinase Inhibitor Programs Requiring Intermediate Carboxylic Acid pKa for Salt Selection and Formulation Screening

Preformulation scientists and solid-state chemists should select 1H-Pyrrolo[3,2-b]pyridine-6-carboxylic acid when the target compound profile requires a carboxylic acid pKa in the 2.0-3.0 range for optimal salt formation with pharmaceutically acceptable amine counterions. The predicted pKa of 2.45 ± 0.30 positions this compound as a moderately strong acid—10-fold weaker than the 7-azaindole-6-carboxylic acid analog (pKa 1.44) , reducing corrosive handling concerns, yet nearly 100-fold stronger than indole-2-carboxylic acid (pKa 4.44) , ensuring reliable deprotonation for salt/metall complex formation.

Scenario 4: FGFR-Targeted Anticancer Agent Development Leveraging Distinct 4-Azaindole Substitution Vectors

Drug discovery projects targeting FGFR-driven cancers (breast, gastric, bladder) that have encountered selectivity issues or IP constraints with 7-azaindole-based FGFR inhibitors should evaluate 1H-pyrrolo[3,2-b]pyridine-6-carboxylic acid as an alternative starting scaffold. Derivatives of this core have demonstrated low nanomolar enzymatic potency (IC₅₀ = 1.9 nM for a 3-cyclohexyl-2-phenyl analog) [4], while the distinct nitrogen placement in the 4-azaindole core alters kinase hinge recognition relative to the extensively patented 7-azaindole FGFR inhibitor space, offering a strategy for novel chemical matter generation [5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1H-Pyrrolo[3,2-b]pyridine-6-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.